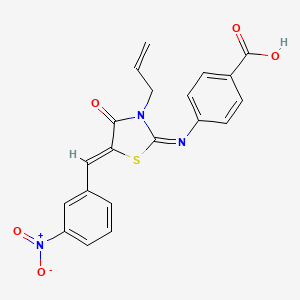

4-((E)-((Z)-3-allyl-5-(3-nitrobenzylidene)-4-oxothiazolidin-2-ylidene)amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with multiple functional groups, including an allyl group, a nitro group, a benzylidene group, an oxothiazolidine group, and a benzoic acid group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a potential for stereochemistry at the allyl and oxothiazolidine positions. Unfortunately, without experimental data or computational modeling, it’s challenging to predict the exact structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For instance, the nitro group is electron-withdrawing and could potentially be reduced. The allyl group might participate in reactions typical of alkenes, such as additions or oxidations .Physical And Chemical Properties Analysis

Predicting the physical and chemical properties of this compound (such as solubility, melting point, boiling point) would require experimental data or detailed computational analysis .Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis and characterization of thiazolidinone derivatives and their complexes with various metal ions. For example, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), characterized through elemental analyses, FT-IR, NMR, UV/vis, and mass spectroscopy. These compounds showed good antimicrobial activity against human epidemic causing bacterial strains, indicating their potential in pharmaceutical applications (Mishra et al., 2019).

Antimicrobial Activity

A novel series of 4-thiazolidinone derivatives was synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. One specific derivative demonstrated significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Deep et al., 2016).

Anticancer Activity

The anticancer potential of these compounds has also been investigated. For example, Deep et al. (2016) found that specific 4-thiazolidinone derivatives exhibited promising anticancer activity. QSAR studies indicated the importance of topological and electronic parameters in describing the activity of synthesized compounds, providing insights into the design of new anticancer drugs (Deep et al., 2016).

Material Science Applications

In the field of material science, research has been conducted on the doping of polyaniline with benzoic acid and substituted benzoic acids, such as 4-nitrobenzoic acid. This has led to the development of materials with enhanced conductivity and specific properties useful for advanced technological applications (Amarnath & Palaniappan, 2005).

Mechanism of Action

Target of Action

Similar compounds, such as 4-aminobenzoic acid derivatives, have been shown to exhibit antimicrobial and cytotoxic activities . They have been evaluated against acetylcholinesterase , suggesting that this enzyme could be a potential target.

Mode of Action

It’s known that 4-aminobenzoic acid derivatives can inhibit the synthesis of folic acid in bacteria by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This suggests that our compound might interact with its targets in a similar way, leading to inhibition of essential biochemical processes.

Biochemical Pathways

The compound is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are responsible for the production of a wide range of secondary metabolites, including phenolic acids, flavonoids, and tannins .

Result of Action

Similar compounds have shown antibacterial activity, including inhibition of methicillin-resistant staphylococcus aureus . Some of these compounds also exhibited notable cytotoxicity for the HepG2 cancer cell line .

Future Directions

properties

IUPAC Name |

4-[[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5S/c1-2-10-22-18(24)17(12-13-4-3-5-16(11-13)23(27)28)29-20(22)21-15-8-6-14(7-9-15)19(25)26/h2-9,11-12H,1,10H2,(H,25,26)/b17-12-,21-20? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYWIBYIOLGIPV-VTPWGRHDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2956795.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956796.png)

![1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956798.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2956802.png)

![[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2956805.png)

![1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2956806.png)

![5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole](/img/structure/B2956810.png)

![2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2956813.png)